molecular formula C16H11ClN2O3 B5752431 N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide

N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide

Cat. No.: B5752431
M. Wt: 314.72 g/mol
InChI Key: JDJYUKICSQPMQL-UHFFFAOYSA-N
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Description

N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide is an organic compound belonging to the benzoxazine family This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a phenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide typically involves a series of chemical reactions. One common method includes the reaction of a benzoxazine derivative with a chlorinated phenylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted benzoxazine derivatives .

Scientific Research Applications

N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide
  • N-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-4-methyl-benzamide
  • N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-furamide

Uniqueness

N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[4-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O3/c1-9(20)18-12-5-2-10(3-6-12)15-19-14-8-11(17)4-7-13(14)16(21)22-15/h2-8H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJYUKICSQPMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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